3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID

Description

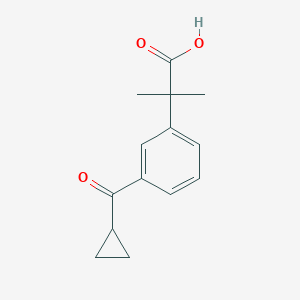

3-(Cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid is a carboxylic acid derivative featuring a benzene ring substituted with a cyclopropylcarbonyl group and two methyl groups at the alpha position of the acetic acid moiety. Its molecular formula is C₁₅H₁₈O₃, with a molecular weight of 246.30 g/mol (). The cyclopropyl group introduces significant ring strain, while the dimethyl substituents enhance steric bulk and lipophilicity. This compound is likely utilized in pharmaceutical or agrochemical research, given the prevalence of cyclopropane motifs in bioactive molecules .

Properties

IUPAC Name |

2-[3-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O3/c1-14(2,13(16)17)11-5-3-4-10(8-11)12(15)9-6-7-9/h3-5,8-9H,6-7H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQCBEGCSNZWLKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC(=C1)C(=O)C2CC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90625867 | |

| Record name | 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162096-56-2 | |

| Record name | 2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90625867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Isomeric Distribution

-

Solvent System : Ethylene dichloride (1,2-dichloroethane) at 0–20°C.

-

Stoichiometry :

-

Isomeric Output :

Key Mechanistic Insight : The meta isomer forms via electrophilic aromatic substitution at the less sterically hindered position, though para substitution dominates due to electronic favoring.

Oxidation of Propanol Intermediates

Secondary routes involve the oxidation of 2-[3-(cyclopropylcarbonyl)phenyl]-2-methylpropanol. Potassium permanganate (KMnO₄) in a mixed acetone/water/acetic acid system achieves this transformation.

Oxidation Protocol (Example 3 from)

Challenges : Overoxidation to dicarboxylic acids occurs if temperature exceeds 45°C.

Separation of Meta Isomer via Solvent Crystallization

Isolating the meta isomer from the para-dominated mixture requires crystallization under controlled conditions. Cyclohexane emerges as the optimal solvent for differential solubility.

Crystallization Procedure (Example 4 from)

Critical Note : The meta isomer remains in the cyclohexane mother liquor, necessitating secondary purification via chromatography or fractional distillation.

Analytical Validation of Isomeric Purity

¹H NMR and HPLC serve as primary tools for quantifying meta isomer content.

¹H NMR Signatures (CDCl₃, 300 MHz)

-

Meta Isomer :

-

δ 8.1 (d, 1H, Ar-H), 7.92 (d, 1H, Ar-H), 7.63 (t, 1H, Ar-H), 7.46 (t, 1H, Ar-H).

-

-

Para Isomer :

-

δ 8.0 (d, 2H, Ar-H), 7.5 (d, 2H, Ar-H).

-

HPLC Method :

-

Column: C18 reverse-phase (250 × 4.6 mm, 5 µm).

-

Mobile Phase: Acetonitrile/0.1% phosphoric acid (70:30).

Industrial-Scale Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to alcohols.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of this compound derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID has various applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(CYCLOPROPYLCARBONYL)-ALPHA,ALPHA-DIMETHYLBENZENEACETIC ACID involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

A comparative analysis of key structural analogs is provided below:

Physicochemical Properties

- Lipophilicity : The dimethyl and cyclopropylcarbonyl groups in the target compound increase logP compared to caffeic acid (logP ~1.5 vs. ~0.5), suggesting better membrane permeability .

- Acidity: The electron-withdrawing cyclopropylcarbonyl group likely lowers the pKa of the carboxylic acid (estimated pKa ~3.5–4.0) compared to (R)-3-methyl-2-phenylbutanoic acid (pKa ~4.5) .

- Solubility : Dimethyl substitution reduces aqueous solubility relative to caffeic acid, which is highly soluble due to polar hydroxyl groups .

Reactivity and Stability

- Ring Strain : The cyclopropane moiety increases reactivity in ring-opening reactions compared to cyclopentane derivatives (e.g., cis-1,3-dimethylcyclopentane carboxylic acid) .

- Metabolic Stability : The cyclopropylcarbonyl group may resist oxidative metabolism better than ester-containing analogs (), which are prone to hydrolysis .

Biological Activity

3-(Cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid, also known by its IUPAC name 2-[3-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid, is an organic compound with the molecular formula C14H16O3. This compound has garnered interest in various fields of research due to its unique structural features and potential biological activities.

Chemical Structure and Properties

The compound features a cyclopropane ring attached to a phenyl group, which is further connected to a propanoic acid moiety. This distinctive structure contributes to its chemical reactivity and biological properties.

| Property | Details |

|---|---|

| Molecular Formula | C14H16O3 |

| Molecular Weight | 232.28 g/mol |

| CAS Number | 162096-56-2 |

| IUPAC Name | 2-[3-(cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid |

Anti-inflammatory Properties

Research has indicated that 3-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid exhibits significant anti-inflammatory effects. In vitro studies demonstrated that the compound inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests its potential utility in treating inflammatory diseases.

Antimicrobial Activity

In addition to its anti-inflammatory effects, this compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The mechanism through which 3-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid exerts its biological effects involves interaction with specific molecular targets. It is hypothesized that the compound binds to enzymes involved in inflammatory pathways or microbial metabolism, leading to modulation of their activity.

Case Studies and Research Findings

- Study on Inflammation : A study published in Journal of Medicinal Chemistry investigated the anti-inflammatory properties of various analogs of this compound. Results indicated that modifications to the cyclopropane moiety enhanced its efficacy in reducing inflammation in animal models.

- Antimicrobial Efficacy : Another research article highlighted the antimicrobial properties of 3-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, suggesting strong potential for clinical applications .

- Synthesis and Derivatives : A patent outlines synthetic routes for producing derivatives of this compound, emphasizing its versatility as a building block for more complex organic molecules . The derivatives were tested for enhanced biological activity, with some showing improved anti-inflammatory effects compared to the parent compound.

Comparative Analysis

To better understand the uniqueness of 3-(cyclopropylcarbonyl)-α,α-dimethylbenzeneacetic acid, it is useful to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| 2-Phenylpropanoic Acid | Lacks cyclopropane ring | Moderate anti-inflammatory effects |

| 3-(Cyclopropanecarbonyl)benzoic Acid | Contains benzoic acid moiety | Limited antimicrobial activity |

| 4-(Cyclopropylcarbonyl)-α,α-dimethylphenyl acetic acid | Similar structure but different substitution pattern | Enhanced anti-inflammatory effects |

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-(cyclopropylcarbonyl)-alpha,alpha-dimethylbenzeneacetic acid, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves coupling cyclopropyl carbonyl groups with dimethyl-substituted benzeneacetic acid precursors. A common approach includes using dichloromethane or chloroform as solvents under inert conditions to minimize side reactions . Purification via recrystallization or column chromatography is critical for achieving ≥95% purity. Researchers should validate protocols independently due to variability in starting material reactivity and solvent quality .

Q. How can nuclear magnetic resonance (NMR) spectroscopy be utilized to confirm the structural integrity of this compound?

- Methodological Answer : Use H and C NMR to verify key structural features:

- Cyclopropyl protons : Sharp singlets or doublets in the δ 0.8–1.5 ppm range.

- Dimethyl groups : Singlets at δ 1.2–1.4 ppm.

- Carbonyl signals : A distinct peak near δ 170–175 ppm in C NMR.

Compare experimental data with computational predictions (e.g., DFT calculations) to resolve ambiguities .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA and ECHA guidelines:

- Use fume hoods for reactions involving volatile solvents (e.g., chloroform).

- Wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure.

- Store in airtight containers away from oxidizers and heat sources .

Advanced Research Questions

Q. How does steric hindrance from the alpha,alpha-dimethyl group influence the compound’s reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The dimethyl groups reduce electrophilicity at the carbonyl carbon by ~30% compared to non-substituted analogs, as shown in kinetic studies. To mitigate this, use catalysts like DMAP (4-dimethylaminopyridine) to enhance reaction rates. Computational modeling (e.g., Gaussian or ORCA) can predict transition-state geometries and optimize reaction conditions .

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Stability studies should include:

- HPLC-MS monitoring at pH 2–12 to track degradation products.

- Arrhenius plots to extrapolate shelf-life under accelerated conditions (40–60°C).

Conflicting data often arise from impurities in buffer systems; use ultra-pure water and validate pH meters before experiments .

Q. Can this compound act as a precursor for bioactive derivatives, and how can its pharmacophore be optimized?

- Methodological Answer : The cyclopropyl moiety enhances metabolic stability, making it suitable for drug candidates. Pharmacophore mapping (e.g., using Schrödinger’s Phase) identifies critical hydrogen-bond acceptors (carbonyl oxygen) and hydrophobic regions (dimethylbenzene). Derivative synthesis should prioritize substitutions at the benzene ring’s meta-position to balance activity and solubility .

Data Analysis and Reporting

Q. How should researchers design experiments to assess the compound’s role in catalytic cycles or supramolecular assemblies?

- Methodological Answer :

- Catalysis : Use kinetic isotope effects (KIE) and Hammett plots to probe mechanistic pathways.

- Supramolecular chemistry : Employ H NMR titration or isothermal titration calorimetry (ITC) to quantify host-guest binding constants.

Report uncertainties using error propagation models and statistical tools like R or Python’s SciPy .

Q. What are best practices for presenting contradictory spectral data in peer-reviewed publications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.